![molecular formula C23H28N2 B14637646 Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl- CAS No. 56099-52-6](/img/structure/B14637646.png)
Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl- is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by a fused ring system containing both pyridine and diazepine rings. It has garnered significant interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl- typically involves the construction of the diazepine ring through various synthetic methodologies. One common approach is the annulation of the diazepine ring to a pyrrole fragment. For instance, a Rh(III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring has been reported . Another method involves the chemodivergent annulation between diazo compounds and pyrroloanilines, leading to the formation of pyrrolo-fused diazepine scaffolds .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yields and purity. The Bischler–Napieralski reaction conditions are commonly employed, where the corresponding amides are methylated and subsequently reduced to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in halogenated compounds .
Applications De Recherche Scientifique
Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl- has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an antidepressant, anxiolytic, antiviral, and cytotoxic agent . In biology, it is used to investigate its interactions with various molecular targets and pathways. Additionally, this compound has applications in the development of new pharmaceuticals and therapeutic agents .
Mécanisme D'action
The mechanism of action of Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl- involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter activity and exerting its effects as an anxiolytic or antidepressant . The compound’s structure allows it to interact with various enzymes and proteins, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl- include other diazepine derivatives such as pyrido[1,3]-diazepine and pyrido[2,3-d]-pyrimidine . These compounds share structural similarities but differ in their specific biological activities and applications.
Uniqueness: What sets Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl- apart is its unique fused ring system, which imparts distinct pharmacological properties. Its ability to modulate neurotransmitter activity and interact with various molecular targets makes it a valuable compound in medicinal chemistry and drug development .
Propriétés
Numéro CAS |
56099-52-6 |
|---|---|
Formule moléculaire |
C23H28N2 |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
4-benzhydrylidene-2-methyl-1,3,5,7,8,9,10,10a-octahydropyrido[1,2-a][1,4]diazepine |
InChI |
InChI=1S/C23H28N2/c1-24-16-21(17-25-15-9-8-14-22(25)18-24)23(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-7,10-13,22H,8-9,14-18H2,1H3 |
Clé InChI |
CNAMIMFWACVEMR-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2CCCCN2CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile](/img/structure/B14637573.png)
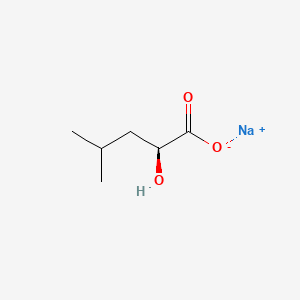

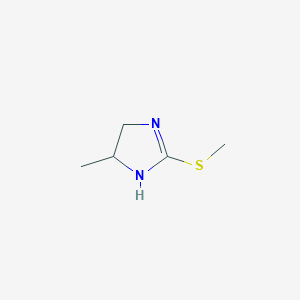
![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)
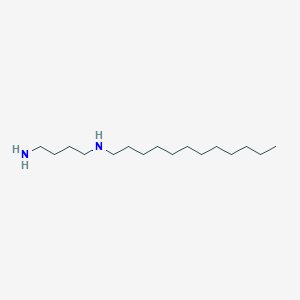
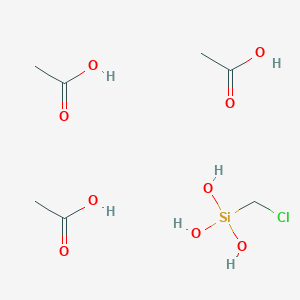
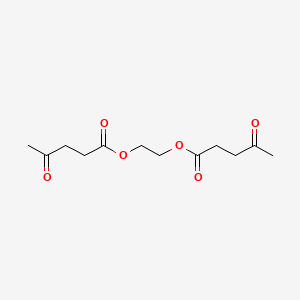
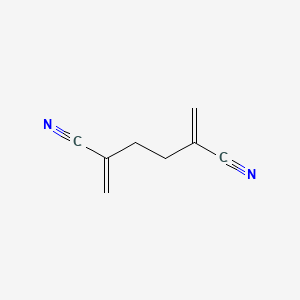
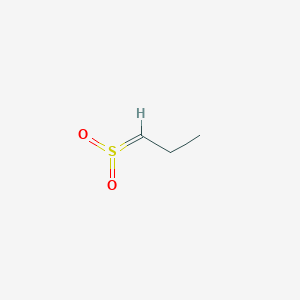
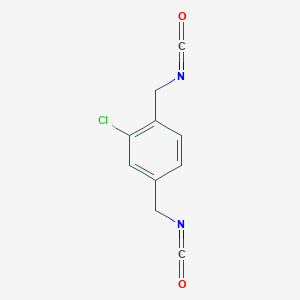
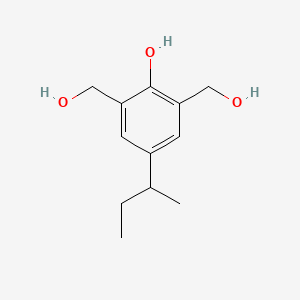
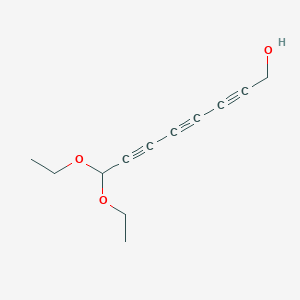
![N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14637662.png)
